molecular formula C28H27NO6 B613450 Fmoc-Asp(2-phenylisopropyl ester)-OH CAS No. 200336-86-3

Fmoc-Asp(2-phenylisopropyl ester)-OH

Cat. No.: B613450
CAS No.: 200336-86-3
M. Wt: 473,52 g/mole
InChI Key: MEAHCBOPNIDLFH-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asp(2-phenylisopropyl ester)-OH, also known as this compound, is a useful research compound. Its molecular formula is C28H27NO6 and its molecular weight is 473,52 g/mole. The purity is usually 95%.
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Scientific Research Applications

  • Peptide Cyclization : Fmoc-Asp(2-phenylisopropyl ester)-OH has been used in peptide cyclization. Marlowe (1993) utilized the trimethylsilylethyl ester group as an orthogonal protecting group to perform on-resin cyclization of a peptide prepared by conventional Fmoc protection strategy, involving Fmoc-Asp(OTMSE)OH (Marlowe, 1993).

  • Protection Against Aspartimide Formation : Karlström and Undén (1996) introduced the β-3-methylpent-3-yl ester of Fmoc aspartic acid, Fmoc-Asp(OMpe)-OH, as a new protecting group for aspartic acid to protect against base-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis (Karlström & Undén, 1996).

  • Control of Aspartimide and Related By-products : Mergler et al. (2003) studied the aspartimide problem in more detail using a variety of Asp β‐carboxy protecting groups, including Fmoc‐Asp‐OH derivatives, to determine the extent of aspartimide and related by-products formation (Mergler et al., 2003).

  • Self-Assembled Structures of Modified Amino Acids : Gour et al. (2021) reported the self-assembled structures formed by Fmoc protected charge single amino acids including Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp(OtBu)-OH), suggesting potential applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).

  • Synthesis of Peptide Fragments : Yue et al. (1993) explored the use of esters of Fmoc amino acids derived from 2-phenylisopropanol for the protection of C-terminus in the fast synthesis of peptide fragments (Yue et al., 1993).

  • Improved Synthesis of Resistant Derivatives : Boyd and Lin (2001) described yield enhancements and crystallization conditions for Fmoc-Asp(OMpe)-OH, an aspartate derivative that resists base-induced aspartimide formation (Boyd & Lin, 2001).

  • Synthesis of Nonnatural Amino Acids : Hamze et al. (2003) synthesized various chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids from Fmoc-(l or d)-Asp(OtBu)-OH, representing a new series of nonnatural amino acids for combinatorial synthesis (Hamze et al., 2003).

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAHCBOPNIDLFH-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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